molecular formula C36H29N7O4 B11927020 3,6-Di-1-azetidinyl-9-[[4-[(1,2,4,5-tetrazin-3-yl)benzyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt

3,6-Di-1-azetidinyl-9-[[4-[(1,2,4,5-tetrazin-3-yl)benzyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt

Cat. No.: B11927020
M. Wt: 623.7 g/mol
InChI Key: LNBOAGLYGHAAER-UHFFFAOYSA-N
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Description

3,6-Di-1-azetidinyl-9-[[4-[(1,2,4,5-tetrazin-3-yl)benzyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes azetidinyl and tetrazinyl groups, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Di-1-azetidinyl-9-[[4-[(1,2,4,5-tetrazin-3-yl)benzyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt involves multiple steps. The process typically starts with the preparation of the xanthylium core, followed by the introduction of azetidinyl and tetrazinyl groups through a series of substitution and coupling reactions. Common reagents used in these reactions include azetidine, tetrazine derivatives, and various coupling agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

3,6-Di-1-azetidinyl-9-[[4-[(1,2,4,5-tetrazin-3-yl)benzyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halides and nucleophiles are used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3,6-Di-1-azetidinyl-9-[[4-[(1,2,4,5-tetrazin-3-yl)benzyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorescent dyes and sensors.

Mechanism of Action

The mechanism of action of 3,6-Di-1-azetidinyl-9-[[4-[(1,2,4,5-tetrazin-3-yl)benzyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt involves its interaction with specific molecular targets. The azetidinyl and tetrazinyl groups can bind to proteins and enzymes, modulating their activity. The compound may also interact with nucleic acids, affecting gene expression and cellular processes. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    3,6-Di-4-pyridyl-1,2,4,5-tetrazine: Similar in structure but with pyridyl groups instead of azetidinyl groups.

    3,6-Di-2-pyridyl-1,2,4,5-tetrazine: Another tetrazine derivative with pyridyl groups.

    3,6-Di-4-pyridyl-1,2,4,5-tetrazine: Known for its applications in coordination chemistry and materials science.

Uniqueness

3,6-Di-1-azetidinyl-9-[[4-[(1,2,4,5-tetrazin-3-yl)benzyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt stands out due to its unique combination of azetidinyl and tetrazinyl groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C36H29N7O4

Molecular Weight

623.7 g/mol

IUPAC Name

2-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylcarbamoyl]benzoate

InChI

InChI=1S/C36H29N7O4/c44-35(37-20-22-3-5-23(6-4-22)34-40-38-21-39-41-34)24-7-10-27(36(45)46)30(17-24)33-28-11-8-25(42-13-1-14-42)18-31(28)47-32-19-26(9-12-29(32)33)43-15-2-16-43/h3-12,17-19,21H,1-2,13-16,20H2,(H-,37,44,45,46)

InChI Key

LNBOAGLYGHAAER-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=CC3=C(C=C2)C(=C4C=CC(=[N+]5CCC5)C=C4O3)C6=C(C=CC(=C6)C(=O)NCC7=CC=C(C=C7)C8=NN=CN=N8)C(=O)[O-]

Origin of Product

United States

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